molecular formula C17H16F3NO2S B299942 N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

Numéro de catalogue B299942
Poids moléculaire: 355.4 g/mol
Clé InChI: QHNKUQYURLRWPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of various B cell-mediated diseases, including cancer and autoimmune disorders.

Mécanisme D'action

BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune response. When B cells are activated, BTK is phosphorylated and activates downstream signaling pathways, leading to the production of antibodies and cytokines. N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and the reduction of B cell proliferation.
Biochemical and Physiological Effects:
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B cell proliferation and the production of antibodies and cytokines. In preclinical studies, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce tumor growth in animal models of B cell lymphoma and chronic lymphocytic leukemia. Additionally, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell-mediated diseases. However, one of the limitations of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide is its potential for off-target effects, which may lead to unwanted side effects. Additionally, the optimal dosage and dosing regimen for N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide have not been fully established, and further studies are needed to determine the safety and efficacy of this compound in humans.

Orientations Futures

For the research and development of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide include the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. Additionally, the combination of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide with other targeted therapies or immunotherapies may enhance its therapeutic potential and improve outcomes for patients with B cell-mediated diseases.

Méthodes De Synthèse

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-amino-5,6,7,8-tetrahydro-1-naphthol with trifluoromethyl benzenesulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various B cell-mediated diseases, including B cell lymphoma, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis and lupus. Preclinical studies have shown that N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits BTK activity and reduces the proliferation of B cells, leading to the suppression of disease progression.

Propriétés

Nom du produit

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

Formule moléculaire

C17H16F3NO2S

Poids moléculaire

355.4 g/mol

Nom IUPAC

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)13-7-4-8-14(11-13)24(22,23)21-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11,21H,1-2,5,9H2

Clé InChI

QHNKUQYURLRWPG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

SMILES canonique

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.